1,2-Propanediol-d8

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

1,2-Propanediol-d8 (propylene glycol-d8, CAS 80156-55-4) is a fully deuterated stable isotope-labeled analog of 1,2-propanediol, with eight hydrogen atoms replaced by deuterium (mass shift M+8). It is primarily utilized as an isotopically labeled internal standard (SIL-IS) in quantitative analytical workflows employing gas chromatography–mass spectrometry (GC–MS) or liquid chromatography–mass spectrometry (LC-MS).

Molecular Formula C3H8O2
Molecular Weight 84.14 g/mol
CAS No. 80156-55-4
Cat. No. B107029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediol-d8
CAS80156-55-4
SynonymsPropylene Glycol-d6;  (RS)-1,2-Propanediol-d6;  (±)-1,2-Propanediol-d6;  (±)-Propylene glycol-d6;  1,2-(RS)-Propanediol-d6;  1,2-Dihydroxypropane-d6;  1,2-Propylene glycol-d6;  1000PG-d6 2,3-Propanediol-d6;  2-Hydroxypropanol-d6;  Adeka PG-d6;  Adeka Propylene
Molecular FormulaC3H8O2
Molecular Weight84.14 g/mol
Structural Identifiers
SMILESCC(CO)O
InChIInChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D
InChIKeyDNIAPMSPPWPWGF-INOGVRQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Propanediol-d8 (CAS 80156-55-4) Procurement Guide: Isotopic Purity and Analytical Baseline


1,2-Propanediol-d8 (propylene glycol-d8, CAS 80156-55-4) is a fully deuterated stable isotope-labeled analog of 1,2-propanediol, with eight hydrogen atoms replaced by deuterium (mass shift M+8) . It is primarily utilized as an isotopically labeled internal standard (SIL-IS) in quantitative analytical workflows employing gas chromatography–mass spectrometry (GC–MS) or liquid chromatography–mass spectrometry (LC-MS) . The compound is supplied with a chemical assay of ≥99% (CP) and an isotopic purity specification of 98 atom % D, as verified by leading vendors . This document establishes the verifiable, quantitative differentiation of 1,2-propanediol-d8 relative to non-deuterated propylene glycol and partially deuterated analogs (e.g., -d6, -d7) for scientific procurement decisions.

Why Unlabeled Propylene Glycol or Lower-Deuterated Analogs Cannot Substitute for 1,2-Propanediol-d8 in Quantitative LC-MS/GC-MS


Substituting 1,2-propanediol-d8 with unlabeled propylene glycol (CAS 57-55-6) or partially deuterated variants (e.g., -d6, -d7) introduces quantifiable analytical error in isotope dilution mass spectrometry workflows. Unlabeled propylene glycol offers zero isotopic mass shift (Δm = 0 Da), rendering it indistinguishable from the endogenous analyte in the mass spectrometer and incapable of serving as an internal standard for accurate quantification . Partially deuterated analogs (e.g., 1,2-propanediol-d6 with Δm = 6 Da) provide a smaller mass shift, which increases the risk of isotopic cross-talk and incomplete chromatographic separation from the unlabeled analyte, particularly in complex biological matrices [1]. Furthermore, deuterium isotope effects on chromatographic retention time vary with the number and position of deuterium atoms; fully deuterated d8 exhibits distinct retention behavior relative to partially deuterated forms, making generic substitution invalid for validated methods that specify d8 as the internal standard [2].

Quantitative Differentiation Evidence: 1,2-Propanediol-d8 vs. Unlabeled and Partially Deuterated Analogs


Isotopic Purity and Mass Shift: 1,2-Propanediol-d8 vs. Unlabeled Propylene Glycol

1,2-Propanediol-d8 provides a mass shift of M+8 relative to unlabeled propylene glycol, with a certified isotopic purity of 98 atom % D . This eight-dalton mass differential ensures baseline-resolved MS detection from the unlabeled analyte (Δm = 8 Da) . In contrast, unlabeled propylene glycol (CAS 57-55-6) has zero mass shift (Δm = 0 Da), rendering it undetectable as a distinct internal standard in MS-based quantification workflows .

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

Quantitative Accuracy in Saliva Analysis: GC-MS Method Validation with 1,2-Propanediol-d8 Internal Standard

A validated GC-MS method for quantifying propylene glycol in human saliva utilized 1,2-propanediol-d8 as the internal standard following derivatization to heptafluorobutyrate esters [1]. The method achieved a lower limit of quantitation (LLOQ) of approximately 1 µg/mL in saliva matrix, with established accuracy and precision [1]. The use of the d8 internal standard enabled differentiation of e-cigarette users (mean 269 ± 319 µg/mL) from non-users (0.39 ± 0.32 µg/mL) in clinical samples [1].

Biomarker Quantification Method Validation Saliva Analysis

Isotopic Purity Specification: 1,2-Propanediol-d8 (98 atom% D) vs. Partially Deuterated Analog 1,2-Propanediol-d6

1,2-Propanediol-d8 is commercially available with a specified isotopic purity of 98 atom % D, indicating that 98% of hydrogen positions are occupied by deuterium atoms . 1,2-Propanediol-d6 contains six deuterium atoms (partial deuteration), resulting in incomplete isotopic substitution of the eight available hydrogen positions on the propylene glycol backbone . Incomplete deuteration introduces isotopic heterogeneity and potential chromatographic peak splitting or tailing [1].

Isotopic Purity Stable Isotope Labeling Internal Standard

Chemical Purity and Quality Control: 1,2-Propanediol-d8 vs. Unspecified-Grade Analogs

Leading vendors supply 1,2-propanediol-d8 with a certified chemical assay of 99% (CP, Chemically Pure) or 99.55% . This level of certified purity is essential for minimizing interference from impurities in trace-level LC-MS/MS and GC-MS quantification. In contrast, lower-grade propylene glycol or non-certified deuterated analogs may contain undefined impurities that contribute to matrix effects or introduce background signals [1].

Chemical Purity Quality Control Analytical Standard

Deuterium Isotope Effect on Chromatographic Retention: Perdeuterated d8 vs. Partially Deuterated Analogs

Deuterium substitution alters molecular polarity and hydrogen bonding capacity, producing measurable differences in chromatographic retention time between deuterated and non-deuterated compounds, with the magnitude of the shift correlating with the number of deuterium atoms incorporated [1]. Fully deuterated d8 exhibits a retention time shift of approximately 0.01–0.03 minutes relative to unlabeled propylene glycol under typical reversed-phase LC conditions [2]. The extent of this shift varies with the degree of deuteration; partially deuterated analogs (e.g., d6) exhibit intermediate retention behavior that may not match the specific shift documented in validated d8-based methods [1].

Chromatography Isotope Effect Retention Time

Optimal Application Scenarios for 1,2-Propanediol-d8 Based on Quantitative Differentiation Evidence


Quantitative Bioanalysis of Propylene Glycol in Biological Matrices by GC-MS or LC-MS/MS

1,2-Propanediol-d8 is the optimal internal standard for accurate quantification of propylene glycol in complex biological matrices such as human saliva, whole blood, or plasma [1]. The M+8 mass shift (8 Da) ensures complete baseline separation from unlabeled analyte signals in MS detection, while the 98 atom % D isotopic purity minimizes isotopic cross-talk . A validated GC-MS method using d8 achieved an LLOQ of ~1 µg/mL in saliva, demonstrating fitness-for-purpose in clinical biomarker studies of e-cigarette exposure [1].

Isotope Dilution Mass Spectrometry Method Development and Validation

For analytical laboratories developing or validating LC-MS/MS or GC-MS methods requiring stable isotope-labeled internal standards, 1,2-propanediol-d8 provides perdeuteration (8 deuterium atoms) that eliminates isotopic heterogeneity and associated chromatographic peak distortion [1]. The certified chemical purity of ≥99% ensures minimal background interference, supporting achievement of low limits of detection . The consistent retention time shift attributable to full deuteration enables robust method transfer and cross-laboratory reproducibility [1].

Forensic and Clinical Toxicology Glycol Quantification

In forensic and clinical toxicology, where accurate quantification of propylene glycol in whole blood is required for poisoning diagnosis or exposure assessment, isotope dilution GC-MS using deuterated propylene glycol as an internal standard is an established approach [1]. The method achieves linear calibration from 4–2,000 ng/mL in whole blood with correlation coefficients >0.99 and intraday precision of 2.5–12.2% RSD [1]. The use of perdeuterated d8 internal standard ensures accurate correction for sample preparation losses and matrix effects in this complex biological fluid .

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